molecular formula C14H11N3O4 B14813903 2-methyl-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline

2-methyl-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline

Cat. No.: B14813903
M. Wt: 285.25 g/mol
InChI Key: OBTMPJCYQPVDHD-UHFFFAOYSA-N
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Description

(2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine is an organic compound with the molecular formula C14H11N3O4 It is a derivative of benzylideneamine, characterized by the presence of nitro groups and a methyl group on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine typically involves the condensation reaction between 2-methyl-5-nitroaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: The major product would be (2-methyl-5-aminophenyl)(2-aminobenzylidene)amine.

    Substitution: The products would vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-methyl-5-nitrophenyl)(4-nitrobenzylidene)amine
  • (2-methyl-5-nitrophenyl)(3-nitrobenzylidene)amine

Uniqueness

(2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine is unique due to the specific positioning of the nitro groups and the methyl group on the phenyl rings. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C14H11N3O4/c1-10-6-7-12(16(18)19)8-13(10)15-9-11-4-2-3-5-14(11)17(20)21/h2-9H,1H3

InChI Key

OBTMPJCYQPVDHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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